gamma-Propanol

概要

説明

Gamma-Propanol, also known as 3-hydroxypropyl alcohol, is an organic compound with the molecular formula C3H8O. It is a colorless, viscous liquid that is miscible with water and many organic solvents. This compound is a member of the alcohol family and is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in the propanol chain.

作用機序

Target of Action

Gamma-Propanol, also known as Propranolol, primarily targets beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the body’s “fight or flight” response .

Biochemical Pathways

Upon activation via guanosine triphosphate (GTP), this compound activates phospholipase Cβ, hydrolyzing phosphatidylinositol 4,5-biphosphate into diacylglycerol and inositol triphosphate . This leads to the activation of protein kinase C and an increase in calcium efflux from the endoplasmic reticulum .

Pharmacokinetics

This compound is absorbed following oral administration and consists of two enantiomers . Much of this compound is metabolized in the liver to active and inactive compounds . The oral dose of this compound hydrochloride is 250 to 750 µg/kg thrice-daily in infants and in children it is 200 to 500 µg/kg thrice-daily or 4 times-daily .

Action Environment

The main pathway of entry of this compound into the environment is through its emission into the atmosphere during production, processing, storage, transport, use, and waste disposal . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound .

準備方法

Synthetic Routes and Reaction Conditions

Gamma-Propanol can be synthesized through several methods. One common method involves the hydrogenation of gamma-propanal (3-hydroxypropanal) using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction typically occurs at room temperature and atmospheric pressure, yielding this compound as the primary product.

Another synthetic route involves the reduction of gamma-propiolactone using lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction proceeds under reflux conditions and produces this compound with high yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of gamma-propanal. This process involves the use of a fixed-bed reactor with a palladium catalyst and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and selectivity.

化学反応の分析

Types of Reactions

Gamma-Propanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to gamma-propanal using mild oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: this compound can be reduced to propyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride (SOCl2) to form gamma-chloropropane.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed

Oxidation: Gamma-propanal

Reduction: Propyl alcohol

Substitution: Gamma-chloropropane

科学的研究の応用

Gamma-Propanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a solvent and reagent in organic synthesis. Its hydroxyl group makes it a versatile intermediate for the preparation of various chemical compounds.

Biology: this compound is used in the study of metabolic pathways and enzyme-catalyzed reactions. It serves as a substrate for enzymes involved in alcohol metabolism.

Medicine: this compound is investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers, resins, and plasticizers. This compound is also employed as a solvent in the formulation of coatings, adhesives, and inks.

類似化合物との比較

Gamma-Propanol can be compared with other similar compounds such as:

1-Propanol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It has different physical and chemical properties compared to this compound.

2-Propanol (Isopropanol): A secondary alcohol with the hydroxyl group attached to the second carbon atom. It is commonly used as a disinfectant and solvent.

Ethylene Glycol: A diol with two hydroxyl groups attached to adjacent carbon atoms. It is used as an antifreeze and in the production of polyesters.

This compound is unique due to its specific position of the hydroxyl group, which imparts distinct reactivity and properties compared to its isomers and other alcohols.

特性

IUPAC Name |

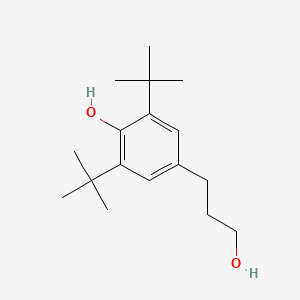

2,6-ditert-butyl-4-(3-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,18-19H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYNPYLYIYBHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189829 | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36294-23-2 | |

| Record name | gamma-Propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036294232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What effect does repeated gamma-propanol administration have on erythrocyte membranes in rats exposed to noise stress?

A1: Studies show that repeatedly giving this compound (3,5-ditertbutyl-4-hydroxyphenyl propanol) to rats exposed to acoustic noise leads to several changes in their erythrocyte membranes. These include:

- Increased phospholipid content: [, ]

- Decreased cholesterol levels: [, ]

- Inhibition of ATPase activity: [, ]

Q2: What is the potential interaction between this compound and cholesterol levels under different stress durations?

A2: The research suggests a complex interaction between this compound, cholesterol levels, and the duration of acoustic stress exposure in rats.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-heptylphenyl)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1214472.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1214474.png)

![3-[5-(4-Ethylphenyl)-2-tetrazolyl]propanoic acid methyl ester](/img/structure/B1214482.png)

![3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-[(2-methoxyphenyl)methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1214484.png)

![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)

![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)

![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B1214494.png)